O-[(2-Nitrophenyl)methyl]-L-serine
Description
O-[(2-Nitrophenyl)methyl]-L-serine is a nitroaromatic phototrigger (PT) derived from the ortho-nitrobenzene (ONB) chromophore. Structurally, it consists of an L-serine backbone modified with a 2-nitrophenylmethyl group at the hydroxyl side chain. This compound is part of a broader class of PTs designed for controlled photorelease in biological and supramolecular systems. Its synthetic accessibility and tolerance to structural modifications make it valuable for applications such as light-activated drug delivery, enzyme activity regulation, and polymer chemistry . Ultrafast spectroscopic studies reveal that UV light induces a multistep photochemical pathway in ONB-based PTs, leading to bond cleavage and release of bioactive molecules .
Properties
CAS No. |
158691-83-9 |
|---|---|
Molecular Formula |
C10H12N2O5 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(2-nitrophenyl)methoxy]propanoic acid |
InChI |
InChI=1S/C10H12N2O5/c11-8(10(13)14)6-17-5-7-3-1-2-4-9(7)12(15)16/h1-4,8H,5-6,11H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
VTERJWKRLSSHIC-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC[C@@H](C(=O)O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)COCC(C(=O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2-Nitrophenyl)methyl]-L-serine typically involves the reaction of L-serine with 2-nitrobenzyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of serine attacks the electrophilic carbon of the nitrobenzyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
O-[(2-Nitrophenyl)methyl]-L-serine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
O-[(2-Nitrophenyl)methyl]-L-serine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of O-[(2-Nitrophenyl)methyl]-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various chemical reactions, altering the activity of the target molecules. The serine moiety can also interact with biological systems, potentially affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Phototriggers with Nitroaromatic Moieties
(a) O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine (DMNB-Ser)
- Structure : Features a 4,5-dimethoxy-2-nitrobenzyl group attached to L-serine.
- Photochemical Behavior : The methoxy substituents stabilize the excited state, delaying bond cleavage compared to O-[(2-Nitrophenyl)methyl]-L-serine. This results in a longer-lived intermediate during photorelease, which is advantageous for applications requiring controlled temporal resolution .
- Applications : Used in light-triggered supramolecular polymerization due to its predictable release kinetics .
(b) O-[(2-Nitrophenyl)methyl]-L-tyrosine Hydrochloride (NB-Tyr)
- Structure: Substitutes L-serine with L-tyrosine, introducing a phenolic hydroxyl group.
- Photochemical Behavior : The tyrosine backbone alters electron distribution, accelerating the photorelease process compared to this compound. This makes NB-Tyr suitable for rapid activation in biological systems .
- Applications : Optimized for in vivo studies where fast photorelease is critical .
Comparative Table: Phototriggers
Enzyme Inhibitors with Aromatic Substitutions
O-[(2-Benzyloxyphenyl-3-fluorophenyl)methyl]-L-serine (ALX1393)
- Structure : Contains three aromatic rings (benzyl, oxyphenyl, fluorophenyl) on the serine side chain.
- Function : Acts as a competitive inhibitor of the neuronal glycine transporter GlyT2. The fluorophenyl group enhances binding affinity through hydrophobic interactions .
- Comparison : Unlike this compound, ALX1393 lacks photoresponsiveness but demonstrates higher specificity for biological targets due to its multi-aromatic design .
Antioxidant Derivatives of L-Serine
O-(3,4-Dihydroxyphenyl-3-propanoyl)-L-serine Derivatives
- Structure : Combines dihydrocaffeic acid (DHCA) with serine esters (e.g., ethyl, lauryl).
- Properties: Lipophilic esters (e.g., lauryl) improve oxidative stability in heterogeneous systems. The octanol/water partition coefficient (log P) is a key determinant of efficacy, contrasting with the hydrophilic nature of this compound .
- Applications : Used in food and cosmetic industries for antioxidant stabilization .
Fluorinated and Aliphatic Analogs
O-(2,3-Difluorophenyl)-L-serine
- Structure : Substitutes the nitro group with fluorine atoms.
- Properties: Exhibits high water solubility and thermal instability.
- Comparison : Less photostable than nitroaromatic analogs but more versatile in synthetic chemistry .
O-(n-Octanoyl)-L-serine
- Structure: Features an aliphatic octanoyl chain instead of an aromatic group.
- Properties : Forms stable complexes with cavitands (macromolecular matrices), slowing conformational changes of the aliphatic chain. This contrasts with the photorelease-driven dynamics of this compound .
- Applications : Studied for hormone stabilization and structural biology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
